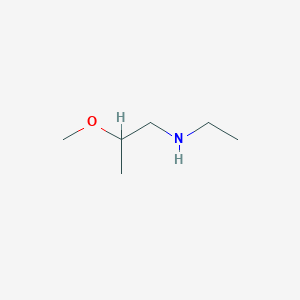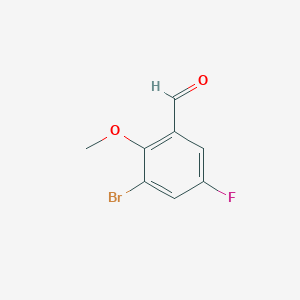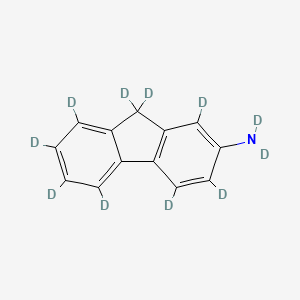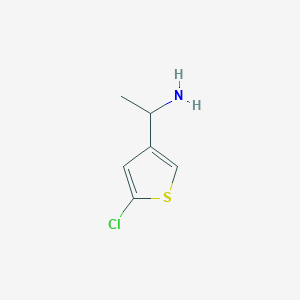
5-Hydroxy-2-methoxy-N-methylbenzamide
Overview
Description
5-Hydroxy-2-methoxy-N-methylbenzamide is an organic compound characterized by the presence of hydroxyl, methoxy, and N-methylamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 5-hydroxy-2-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide using reagents like N-methylamine under dehydrating conditions, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors and continuous flow processes to handle the reagents and intermediates efficiently.
Optimization: Reaction conditions are optimized for yield and purity, often involving automated systems for monitoring and control.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.
Substitution: Strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its functional groups.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Used in studies to understand biochemical pathways and interactions.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Hydroxy-2-methoxy-N-methylbenzamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as those involved in inflammation or pain signaling.
Comparison with Similar Compounds
5-Hydroxy-2-methoxybenzamide: Lacks the N-methyl group, affecting its reactivity and biological activity.
2-Methoxy-N-methylbenzamide:
Uniqueness:
Functional Groups: The combination of hydroxyl, methoxy, and N-methylamide groups provides unique reactivity and interaction profiles.
Applications: Its specific structure makes it suitable for a wide range of applications, from catalysis to drug development.
Properties
IUPAC Name |
5-hydroxy-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)7-5-6(11)3-4-8(7)13-2/h3-5,11H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDLQEYRYJKCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529844.png)
![3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1529846.png)

![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)

![5-Amino-2-Cbz-2-azaspiro[3.3]heptane](/img/structure/B1529854.png)





